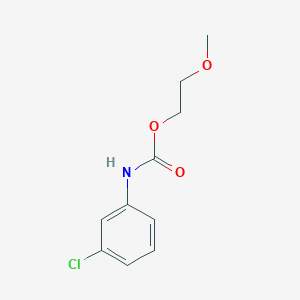

2-Methoxyethyl (3-chlorophenyl)carbamate

Description

Contextualization within Carbamate (B1207046) Chemistry and its Academic Significance

Carbamates are of significant academic and industrial interest due to their diverse applications. They are found in pharmaceuticals, and polymers. wikipedia.org The academic significance of carbamates stems from their versatile chemical nature, which allows for a wide range of structural modifications, leading to a broad spectrum of chemical and biological activities.

The stability of the carbamate linkage is a key area of study. It is generally more resistant to hydrolysis than the ester linkage but more susceptible than the amide bond. This intermediate stability is crucial for many of its applications. The electronic properties of the substituents on the nitrogen and oxygen atoms can significantly influence the reactivity and biological activity of the carbamate molecule. In the case of 2-Methoxyethyl (3-chlorophenyl)carbamate, the presence of an electron-withdrawing chlorine atom on the phenyl ring and the ether linkage in the 2-methoxyethyl group are expected to modulate its chemical properties.

Overview of Chemical Carbamate Research Trends

Current research in carbamate chemistry is multifaceted. A significant trend involves the design and synthesis of novel carbamate derivatives with specific biological targets. This includes the development of new therapeutic agents. Another major research area is the use of carbamates as protecting groups in organic synthesis, particularly in peptide and nucleotide chemistry. The reactivity of the carbamate group can be finely tuned, allowing for its selective removal under specific conditions.

Furthermore, there is growing interest in the development of more sustainable and efficient methods for synthesizing carbamates. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022). Modern approaches focus on greener alternatives, such as the use of carbon dioxide as a C1 source. The study of the environmental fate and degradation of carbamate-containing compounds is another critical research trend, driven by the widespread use of some carbamates.

While direct research on this compound is not widely published, its chemical structure suggests it could be of interest for studies in medicinal chemistry or materials science, aligning with the broader research trends in the carbamate field. The combination of a chlorinated aromatic ring and a flexible ether-containing side chain presents a unique molecular architecture that warrants further investigation.

Due to the limited availability of specific experimental data for this compound, the following table provides predicted or inferred physicochemical properties based on its structure and data from closely related compounds.

| Property | Predicted/Inferred Value |

|---|---|

| Molecular Formula | C10H12ClNO3 |

| Molecular Weight | 229.66 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |

| Boiling Point | Predicted to be high due to its molecular weight and polar functional groups. |

| Melting Point | Predicted to be a solid with a distinct melting point. |

Structure

3D Structure

Properties

CAS No. |

25058-37-1 |

|---|---|

Molecular Formula |

C10H12ClNO3 |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-methoxyethyl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C10H12ClNO3/c1-14-5-6-15-10(13)12-9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) |

InChI Key |

FHSDRLPGTZZIQE-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to 2-Methoxyethyl (3-chlorophenyl)carbamate Synthesis

The synthesis of carbamates, including this compound, can be achieved through several established chemical pathways. These routes primarily involve the formation of the characteristic carbamate (B1207046) linkage (-NHCOO-) from precursor molecules.

Isocyanate-Based Synthetic Routes

A primary and widely utilized method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. In the case of this compound, this would involve the reaction of 3-chlorophenyl isocyanate with 2-methoxyethanol. This reaction is typically straightforward and proceeds with high yield. The isocyanate, being an electrophilic species, readily reacts with the nucleophilic hydroxyl group of the alcohol. The reaction is often carried out in an inert solvent and may be catalyzed by a base to facilitate the nucleophilic attack. This method is advantageous due to the high reactivity of isocyanates and the clean nature of the reaction, often leading to the desired carbamate with minimal side products. A general representation of this isocyanate-based route is depicted below:

| Reactant 1 | Reactant 2 | Product |

| 3-Chlorophenyl isocyanate | 2-Methoxyethanol | This compound |

This approach is a cornerstone in carbamate synthesis due to its efficiency and versatility, allowing for the preparation of a wide array of carbamate derivatives by varying the isocyanate and alcohol starting materials. google.com

Transcarbamoylation Techniques for Carbamate Formation

Transcarbamoylation, also known as transurethanization, presents an alternative route to carbamate synthesis that avoids the direct handling of often hazardous isocyanates. nih.govhelsinki.fi This method involves the reaction of a carbamate with an alcohol in the presence of a suitable catalyst, resulting in the exchange of the alcohol moiety. For the synthesis of this compound, one could envision the reaction of a simple alkyl or aryl (3-chlorophenyl)carbamate with 2-methoxyethanol.

The process is an equilibrium reaction, and strategies to drive the reaction towards the desired product, such as using an excess of the reactant alcohol or removing the displaced alcohol, are often employed. Catalysts for this reaction can range from bases to organometallic compounds. The reactivity in transcarbamoylation follows a general trend where aryl carbamates are more reactive than alkyl carbamates. nih.govhelsinki.fi This technique is gaining attention as a more sustainable and safer alternative to isocyanate-based methods. nih.gov

Novel Synthetic Strategies for Carbamate Analogs

Recent research has focused on developing new and more efficient methods for carbamate synthesis. These novel strategies often aim to improve reaction conditions, expand substrate scope, and utilize more environmentally benign reagents. One such approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This method allows for the in situ generation of an aryl isocyanate intermediate, which is then trapped by the alcohol to form the carbamate. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Another innovative approach is the direct C-H amination of aromatic compounds, followed by carboxylation. While not a direct synthesis of the target molecule, these cutting-edge techniques highlight the ongoing evolution in carbamate synthesis, offering potential future pathways for the preparation of this compound and its analogs under milder and more efficient conditions.

Derivatization Strategies for this compound and Related Carbamates

The carbamate functional group serves as a versatile platform for further chemical modifications, allowing for the development of a wide range of analogs with potentially altered physical, chemical, and biological properties.

Structural Modifications and Analog Development

The structure of this compound offers several sites for modification. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The nitrogen atom of the carbamate can, under certain conditions, be further alkylated or acylated. Furthermore, the 2-methoxyethyl group can be modified, for instance, by ether cleavage or substitution reactions, to introduce different functionalities.

The synthesis of various substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates through the reaction of the corresponding amines with phenyl chlorocarbonates demonstrates a common strategy for creating libraries of carbamate derivatives. nih.gov This approach of reacting a substituted amine with a chloroformate is a versatile method for generating structural diversity. niscpr.res.in

Coordination Chemistry of Carbamate Ligands in Metal Complexes

The carbamate group, with its oxygen and nitrogen atoms possessing lone pairs of electrons, can act as a ligand and coordinate to metal centers. N-aryl-O-alkyl thiocarbamates, which are structurally related to carbamates, have been shown to act as ligands in coordination chemistry, readily coordinating to various transition metals through the sulfur atom. mdpi.comresearchgate.net

While specific studies on the coordination chemistry of this compound are not prevalent, the general principles of carbamate coordination can be inferred. The oxygen atoms of the carbonyl and ether functionalities are potential coordination sites. The formation of metal complexes can influence the reactivity and properties of the carbamate ligand. The study of such metal complexes is an active area of research, with potential applications in catalysis and materials science. nih.gov The table below summarizes some metal ions that have been studied in complexes with carbamate-related ligands. mdpi.comresearchgate.net

| Metal Ion | Type of Ligand | Reference |

| Mercury(II) | O-alkyl N-aryl thiocarbamate | mdpi.com |

| Copper(I) | O-alkyl N-aryl thiocarbamate | researchgate.net |

| Silver(I) | O-alkyl N-aryl thiocarbamate | mdpi.com |

| Ruthenium(II) | O-alkyl N-aryl thiocarbamate | mdpi.com |

| Rhodium(III) | O-alkyl N-aryl thiocarbamate | mdpi.com |

Formation of Complex Carbamate Structures (e.g., carbamate-carbamoyl fluoride (B91410) compounds)

The transformation of a primary or secondary carbamate, such as this compound, into more complex architectures represents a significant area of synthetic chemistry. A key example of such a complex structure is the formation of carbamate-carbamoyl fluoride compounds. These molecules incorporate both a carbamate group and a carbamoyl (B1232498) fluoride group, often on the same nitrogen atom, leading to a unique chemical entity with potential applications in agrochemicals and pharmaceuticals. The synthesis of these compounds from a starting carbamate involves the functionalization of the carbamate's nitrogen atom.

The general structure of carbamate-carbamoyl fluoride compounds is noted in patent literature, which describes molecules containing an N-carbamoyl fluoride moiety attached to an existing carbamate structure. google.com For a compound like this compound, this transformation would require the substitution of the hydrogen atom on the nitrogen with a carbamoyl fluoride (-C(O)F) group.

While direct N-fluorocarbonylation of this specific carbamate is not extensively detailed, the feasibility of such a transformation can be inferred from related N-acylation reactions on carbamates. Research has demonstrated that the N-H bond in carbamates can be successfully acylated using carboxylic acid anhydrides in the presence of a solid acid catalyst. sciforum.net This reaction establishes that the carbamate nitrogen is sufficiently nucleophilic to react with electrophilic carbonyl compounds, forming a stable N-acyl carbamate product. This precedent suggests that a similar reaction with a suitable fluorocarbonylating agent could yield the desired complex structure.

The key challenge lies in the selection of an appropriate reagent to deliver the -C(O)F group. The synthesis of carbamoyl fluorides typically starts from secondary amines, not pre-existing carbamates. organic-chemistry.orgyorku.ca These methods often utilize phosgene (B1210022) surrogates in combination with a fluoride source. One modern approach involves the in situ generation of difluorophosgene (COF₂) from a difluorocarbene precursor and an oxidant, which then reacts with a secondary amine to form the carbamoyl fluoride. organic-chemistry.org

A plausible, though not explicitly documented, pathway for transforming this compound would first involve deprotonation of the carbamate nitrogen to increase its nucleophilicity, followed by a reaction with a fluorocarbonylating agent. The table below summarizes the conditions used for the analogous N-acylation of carbamates, which serves as a model for N-functionalization. sciforum.net

| Carbamate Substrate | Acylating Agent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| Benzyl (B1604629) carbamate | Acetic anhydride | Wells-Dawson heteropolyacid | Solvent-free, Room Temperature | N-acetyl benzyl carbamate |

| Benzyl carbamate | Propionic anhydride | Wells-Dawson heteropolyacid | Solvent-free, Room Temperature | N-propionyl benzyl carbamate |

| Benzyl carbamate | Benzoic anhydride | Wells-Dawson heteropolyacid | Solvent-free, Room Temperature | N-benzoyl benzyl carbamate |

The second critical component is the formation of the carbamoyl fluoride moiety itself. Numerous methods have been developed for this purpose, typically starting from amines. These established syntheses provide insight into the types of reagents capable of forming the N-C(O)F bond.

| Reagent System | Amine Substrate | Key Features | Reference |

|---|---|---|---|

| Difluorocarbene precursor (PDFA) + Pyridine N-oxide | Secondary Amines | In situ generation of difluorophosgene (COF₂); avoids use of toxic gas. | organic-chemistry.org |

| 1,1'-Carbonyldiimidazole (CDI), then MeI, then KF | Secondary Amines | Mild, three-step procedure avoiding highly toxic reagents. | nih.gov |

| Hydroxylamines + Difluorocarbene precursor | Hydroxylamines (as internal oxidant and substrate) | Unique method using hydroxylamine (B1172632) as an internal oxidant for DFC. | yorku.ca |

Combining these principles, the formation of a complex carbamate-carbamoyl fluoride structure from this compound is a challenging synthetic goal that would likely require a multi-step process involving the activation of the carbamate nitrogen followed by reaction with a specialized fluorocarbonylating agent.

Advanced Spectroscopic and Analytical Characterization

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular architecture of compounds like 2-Methoxyethyl (3-chlorophenyl)carbamate. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their functional groups and the connectivity of their atoms.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations of the carbamate (B1207046) linkage, the aromatic ring, and the ether group.

While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be predicted based on data from analogous compounds. rsc.org Key vibrational modes would include:

N-H Stretching: A prominent band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the carbamate group. rsc.org

C=O Stretching: The carbonyl group of the carbamate is anticipated to show a strong absorption band in the range of 1690-1745 cm⁻¹. rsc.org

C-O Stretching: Two distinct C-O stretching vibrations are expected. The C-O stretch of the ester part of the carbamate and the C-O-C stretch of the methoxyethyl group would likely appear in the 1050-1300 cm⁻¹ region. rsc.org

Aromatic C-H and C=C Stretching: Vibrations associated with the 3-chlorophenyl ring would be observed. Aromatic C-H stretching typically occurs above 3000 cm⁻¹, while C=C stretching bands appear in the 1400-1600 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond on the aromatic ring would produce a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted FT-IR/FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3200-3400 |

| C=O (Carbonyl) | Stretching | 1690-1745 |

| C-O (Ether and Ester) | Stretching | 1050-1300 |

| Aromatic C=C | Stretching | 1400-1600 |

| Aromatic C-H | Stretching | >3000 |

| C-Cl (Aromatic) | Stretching | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would provide definitive structural information.

In the ¹H NMR spectrum , the following proton signals are anticipated:

Amine Proton (N-H): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the 3-chlorophenyl ring. The substitution pattern will influence the splitting patterns and chemical shifts.

Methoxyethyl Protons:

A triplet corresponding to the -O-CH₂- protons adjacent to the carbamate oxygen.

A triplet for the -CH₂-O- protons adjacent to the methoxy (B1213986) group.

A singlet for the methoxy (-OCH₃) protons, which would be the most upfield signal.

In the ¹³C NMR spectrum , distinct signals for each unique carbon atom would be observed:

Carbonyl Carbon: A signal in the downfield region, typically around 150-160 ppm, for the C=O of the carbamate.

Aromatic Carbons: Multiple signals in the 110-140 ppm range. The carbon attached to the chlorine atom would have a distinct chemical shift, as would the carbon bonded to the nitrogen atom.

Methoxyethyl Carbons: Signals corresponding to the two methylene (B1212753) carbons and the methoxy carbon, typically in the upfield region of the spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated systems. The 3-chlorophenyl group in this compound contains a chromophore that will absorb UV radiation. The spectrum is expected to show characteristic absorption bands related to the π → π* transitions of the benzene (B151609) ring. The presence of the chlorine atom and the carbamate group as substituents on the ring will influence the position and intensity of these absorption maxima.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of carbamates from various matrices.

High-Performance Liquid Chromatography (HPLC) for Carbamate Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbamate compounds. A common approach involves reversed-phase chromatography with a C18 column. epa.gov

A typical HPLC method for the analysis of this compound would likely employ:

Stationary Phase: A C18 reversed-phase column. epa.gov

Mobile Phase: A gradient or isocratic mixture of an aqueous component (like water or a buffer) and an organic modifier such as acetonitrile (B52724) or methanol. epa.gov

Detection: UV detection would be suitable, with the wavelength set to one of the absorption maxima of the 3-chlorophenyl chromophore.

This method would be capable of separating the target analyte from impurities and other components in a mixture.

Gas Chromatography (GC) Techniques for Carbamate Determination

Gas Chromatography (GC) can also be used for the analysis of carbamates, although challenges can arise due to the thermal lability of some of these compounds. N-phenyl carbamates, however, tend to be more thermally stable than N-methyl carbamates and can often be analyzed directly. oup.comoup.com

A GC method for this compound would typically involve:

Injection: A split/splitless injector, potentially with a cooled injection technique to minimize thermal degradation.

Column: A capillary column with a non-polar or medium-polarity stationary phase.

Detection: A mass spectrometer (MS) is an ideal detector, providing both quantification and structural confirmation through the mass spectrum of the analyte. Other detectors like a flame ionization detector (FID) or an electron capture detector (ECD) could also be used, with the latter being particularly sensitive to the chlorinated nature of the compound.

In cases where thermal degradation is a concern, derivatization of the carbamate prior to GC analysis can be employed to create a more volatile and stable compound. scispec.co.th

Table 2: Summary of Analytical Techniques for this compound

| Technique | Purpose | Key Parameters/Information Obtained |

|---|---|---|

| FT-IR/FT-Raman | Functional Group Identification | Vibrational frequencies for N-H, C=O, C-O, C-Cl bonds. |

| NMR (¹H, ¹³C) | Molecular Structure Elucidation | Chemical shifts and coupling constants for all protons and carbons. |

| UV-Vis | Electronic Transitions | Absorption maxima of the aromatic chromophore. |

| HPLC | Separation and Quantification | Retention time, separation from impurities, UV detection. |

| GC | Separation and Quantification | Retention time, potential for mass spectrometric detection (GC-MS). |

Sample Preparation Strategies for Complex Matrices

The extraction and purification of carbamate compounds, such as this compound, from intricate biological or environmental samples is a critical step prior to analysis. The choice of a suitable sample preparation technique is contingent on the nature of the matrix (e.g., blood, urine, soil, water) and the physicochemical properties of the analyte. Commonly employed strategies for carbamates include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more modern microextraction techniques.

For instance, in the analysis of pesticides in fruit and vegetables, a sensitive acetylcholinesterase biosensor was developed for the detection of carbamates. nih.gov The sample preparation for such analyses often involves homogenization of the sample followed by extraction with an organic solvent and a subsequent clean-up step to remove interfering substances. nih.gov

Advanced techniques aim to minimize solvent consumption and improve extraction efficiency. These can include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which are valued for their simplicity, speed, and low environmental impact. The selection of the appropriate sorbent for SPE or the extraction solvent for LLE and DLLME is crucial and would be optimized based on the polarity and solubility of this compound.

A summary of potential sample preparation techniques is presented below:

| Technique | Principle | Advantages | Common Matrices |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, well-established. | Water, Urine |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | High recovery, good selectivity, reduced solvent use. | Biological fluids, Environmental samples |

| Solid-Phase Microextraction (SPME) | Extraction using a coated fiber, followed by thermal or solvent desorption. | Solvent-free, simple, portable. | Water, Air |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Injection of a mixture of extraction and disperser solvents into the aqueous sample. | Fast, high enrichment factor, low solvent consumption. | Water |

Electrochemical Characterization Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of chemical compounds. For carbamates, electrochemical detection can offer high sensitivity and selectivity. nih.govacs.org The electrochemical behavior of this compound would likely be studied using an electrochemical cell containing a working electrode (e.g., glassy carbon, boron-doped diamond), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution.

Cyclic voltammetry involves scanning the potential of the working electrode and measuring the resulting current. The resulting voltammogram can provide information about the oxidation and reduction potentials of the analyte, the reversibility of the electrochemical reactions, and potential reaction mechanisms. For many carbamate pesticides, direct electrochemical detection is possible at high oxidation potentials. nih.govacs.org Alternatively, a common approach involves the alkaline hydrolysis of the carbamate to produce an electroactive species, such as a phenol, which can be detected at lower potentials. acs.org

Recent advancements have explored the use of chemically modified electrodes to enhance the sensitivity and selectivity of carbamate detection. For example, biosensors based on the inhibition of the enzyme acetylcholinesterase have been successfully employed for the detection of various carbamate pesticides. nih.gov

An electrocatalyzed three-component cascade reaction has also been developed for the synthesis of new carbamate compounds, demonstrating the role of electrochemistry in both the analysis and synthesis of this class of molecules. rsc.org The study of this compound would likely involve similar voltammetric techniques to elucidate its electrochemical signature.

A hypothetical data table summarizing expected cyclic voltammetry parameters for a carbamate compound is shown below. Please note that this data is illustrative and not based on experimental results for this compound.

| Parameter | Description | Hypothetical Value |

| Epa | Anodic Peak Potential (Oxidation) | +1.2 V vs. Ag/AgCl |

| Epc | Cathodic Peak Potential (Reduction) | -0.8 V vs. Ag/AgCl |

| ipa | Anodic Peak Current | 5 µA |

| ipc | Cathodic Peak Current | 4.5 µA |

| ΔEp | Peak Separation (Epa - Epc) | 0.059 V / n (for a reversible n-electron process) |

Further research is necessary to specifically characterize the electrochemical properties of this compound and to develop and validate specific sample preparation methods for its analysis in various complex matrices.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition Mechanisms (Acetylcholinesterase and Butyrylcholinesterase)

Carbamates are widely recognized as inhibitors of cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). mdpi.comnih.govnih.gov These enzymes are crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). The primary mechanism of inhibition by carbamates is termed pseudo-irreversible inhibition. nih.govresearchgate.net

This process involves the carbamate (B1207046) compound acting as a substrate for the cholinesterase enzyme. The key steps are:

Binding: The carbamate inhibitor binds to the active site of the enzyme.

Carbamoylation: The carbamate transfers its carbamoyl (B1232498) group to a critical serine residue within the enzyme's catalytic triad. This covalent modification inactivates the enzyme. researchgate.net

Decarbamoylation: The resulting carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during acetylcholine breakdown. mdpi.com This slow regeneration of the active enzyme leads to a prolonged inhibition of its function.

The rates of carbamoylation and decarbamoylation can vary depending on the specific chemical structure of the carbamate and the specific cholinesterase. researchgate.net Some carbamates exhibit selectivity for either AChE or BChE, which is often attributed to differences in the size and amino acid composition of the active site gorge between the two enzymes. researchgate.netnih.gov

Table 1: General Mechanism of Cholinesterase Inhibition by Carbamates

| Step | Description | Enzyme State |

|---|---|---|

| 1. Initial Binding | The carbamate inhibitor (CX) reversibly binds to the active site of the cholinesterase enzyme (E-OH). | E-OH • CX |

| 2. Carbamoylation | The serine hydroxyl group in the active site attacks the carbamate, forming a covalent bond and releasing the alcohol portion (XOH) of the inhibitor. | E-OC(=O)N |

| 3. Enzyme Inactivation | The resulting carbamoylated enzyme is catalytically inactive. | Inactive |

| 4. Decarbamoylation | Water slowly hydrolyzes the carbamoyl-enzyme bond, regenerating the active enzyme (E-OH) and releasing the carbamic acid, which is unstable and decomposes. | E-OH (Active) |

This table outlines the general pseudo-irreversible inhibition mechanism common to carbamate compounds.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govnih.gov NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs. nih.govresearchgate.net

There is currently no scientific evidence in the available literature to suggest that 2-Methoxyethyl (3-chlorophenyl)carbamate or other carbamates are inhibitors of NAPE-PLD. Research into NAPE-PLD inhibitors has identified other classes of small molecules, but carbamates have not been highlighted as a significant class for this target. nih.govmedchemexpress.com

Renin Inhibition Pathways

Renin is an enzyme that plays a critical, rate-limiting role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. wikipedia.orgresearchgate.net Renin inhibitors lower blood pressure by blocking the conversion of angiotensinogen (B3276523) to angiotensin I. wikipedia.orgnih.gov The development of renin inhibitors has led to drugs like Aliskiren. nih.gov

Based on available scientific literature, there is no established link between carbamate compounds, including this compound, and the inhibition of renin. The known inhibitors of renin are structurally distinct from carbamates. medchemexpress.com

Other Enzyme Inhibition Modalities

While the primary targets of many biologically active carbamates are cholinesterases, it is possible for these compounds to interact with other enzymes. Some studies on different carbamates have explored their effects on other hydrolases or enzymes involved in metabolic processes. However, specific data regarding other enzyme inhibition modalities for this compound are not available.

Molecular Targets and Signaling Pathways

Elucidation of Specific Molecular Targets

For the carbamate class of compounds, the most definitively elucidated molecular targets are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . drugbank.comnih.gov

Acetylcholinesterase (AChE): This is the primary target in the nervous system. Inhibition of AChE by carbamates leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of acetylcholine receptors. nih.gov The specific interactions occur within the enzyme's active site, which is located at the bottom of a deep and narrow gorge. The key interaction is the covalent modification of the catalytic serine residue (Ser203 in human AChE).

Butyrylcholinesterase (BChE): Also known as plasma cholinesterase, BChE is another target for many carbamates. mdpi.comnih.gov While its physiological role is less defined than that of AChE, it can also hydrolyze acetylcholine. The active site of BChE is larger than that of AChE, which can lead to differences in inhibitor affinity and selectivity. researchgate.net Like with AChE, the inhibitory mechanism involves carbamoylation of a catalytic serine residue.

Beyond these primary targets, specific molecular binding sites and the resultant impact on broader signaling pathways for this compound have not been specifically detailed in the scientific literature.

Table 2: Primary Molecular Targets of Carbamate Inhibitors

| Target Enzyme | Location | Primary Function | Interaction Mechanism |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Cholinergic synapses, neuromuscular junctions, red blood cells | Hydrolysis of acetylcholine to terminate neurotransmission | Covalent carbamoylation of the active site serine |

| Butyrylcholinesterase (BChE) | Plasma, liver, glia | Hydrolysis of choline (B1196258) esters and other esters | Covalent carbamoylation of the active site serine |

This table summarizes the well-established molecular targets for the carbamate class of compounds.

Impact on Cellular Signaling Cascades

Currently, there is no specific research available that delineates the impact of this compound on cellular signaling cascades. Mechanistic studies to determine if this compound interacts with key signaling pathways, such as MAP kinase, PI3K-Akt, or others, have not been reported. Therefore, its potential to modulate cellular functions through these pathways remains uncharacterized.

Anti-Senescence Activity Mechanisms in Plant Systems

There is a lack of published scientific data regarding the anti-senescence activity of this compound in plant systems. Investigations into its ability to delay leaf yellowing, maintain chlorophyll (B73375) content, or modulate the hormonal pathways associated with senescence in plants have not been documented. Consequently, its potential as a plant growth regulator with anti-aging properties is unknown.

Efflux Pump Modulatory Actions in Bacterial Systems

No studies were identified that investigate the modulatory actions of this compound on bacterial efflux pumps. Research to determine whether this compound can inhibit or enhance the activity of efflux pumps, which are a key mechanism of antibiotic resistance in bacteria, has not been conducted. Its potential role as an adjunct to antibiotic therapy is therefore not established.

Angiogenesis and Vascular Permeability Modulation

Specific studies on the effects of this compound on angiogenesis and vascular permeability are absent from the scientific literature. There is no available research detailing its potential to inhibit or stimulate the formation of new blood vessels or to alter the permeability of existing vessels. As such, its role in pathological conditions associated with abnormal angiogenesis, such as cancer and retinopathies, has not been explored.

Data Tables

No data tables can be generated as there were no research findings available for this compound in the specified areas of investigation.

Structure Activity Relationship Sar Studies

Rational Design Principles from SAR Analysis of 2-Methoxyethyl (3-chlorophenyl)carbamate Derivatives

The rational design of potent and selective carbamate (B1207046) inhibitors is guided by understanding how modifications to its three main components—the alcohol-derived moiety, the aromatic ring, and the carbamate backbone—affect biological activity. nih.govnih.gov

The 2-methoxyethyl group, derived from the alcohol 2-methoxyethanol, forms the ester portion of the carbamate. This part of the molecule is crucial as it occupies the leaving group position during the carbamylation of a target enzyme. Its size, shape, and electronic properties can influence the rate of this reaction and the stability of the resulting carbamylated enzyme.

In related series of cholinesterase inhibitors, the nature of the alkoxy group plays a significant role in determining potency. The inclusion of an ether oxygen, as in the 2-methoxyethyl moiety, can introduce a hydrogen bond acceptor site, potentially forming favorable interactions within the enzyme's active site. Furthermore, its flexibility and polarity can impact the compound's solubility and ability to traverse biological membranes to reach its target. While direct studies on this specific moiety are limited, research on similar aliphatic esters in related inhibitors shows that variations in chain length and the presence of heteroatoms can fine-tune activity and selectivity. mdpi.com

The 3-chlorophenyl group is a critical determinant for molecular recognition and binding affinity. The substitution pattern on the aromatic ring significantly influences how the molecule fits into a protein's binding pocket.

Positional Importance : Studies on various aromatic ring-substituted compounds consistently show that the position of the substituent (ortho, meta, or para) is crucial. For many inhibitors, 2- (ortho) and 3- (meta) substituted compounds are often more active than their 4- (para) substituted counterparts. mdpi.comnih.gov

Nature of the Substituent : The chlorine atom at the 3-position is an electron-withdrawing group with moderate lipophilicity. This can influence binding through several mechanisms:

Hydrophobic Interactions : The chlorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Electronic Effects : The electron-withdrawing nature of chlorine can affect the reactivity of the carbamate nitrogen, influencing the carbamylation rate.

Specific Interactions : The chlorine atom can participate in halogen bonding or other specific interactions that enhance binding affinity.

In a study of benzene-based carbamates designed as cholinesterase inhibitors, a derivative containing a 3-chlorophenyl group, benzyl (B1604629) (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate, was identified as a highly selective and potent agent. nih.gov This highlights the favorable contribution of the 3-chloro substitution for achieving high affinity and selectivity.

The carbamate group (-O-CO-NH-) is the reactive center responsible for the mechanism of action of many carbamate inhibitors. nih.govnih.gov Modifications to this core structure, particularly the nitrogen substituent, have been extensively explored to optimize activity.

While this compound itself has an unsubstituted nitrogen (an NH group), studies on related N-substituted derivatives provide valuable SAR insights. For example, replacing the NH hydrogen with small alkyl groups (e.g., methyl) or larger aromatic groups can drastically alter potency and selectivity. mdpi.com

N-Alkylation : Introducing small alkyl groups on the nitrogen can affect the compound's hydrogen-bonding capability and steric profile.

N-Arylation : Adding aromatic substituents can introduce additional π-π stacking or hydrophobic interactions with the target protein. mdpi.com

Thiocarbamates : Replacing the carbonyl oxygen with sulfur to form a thiocarbamate can modify the electrophilicity of the carbonyl carbon, altering the rate of carbamylation and, consequently, the inhibitory potency.

The table below summarizes SAR findings from a study on related O-aromatic N,N-disubstituted carbamates and thiocarbamates, illustrating the impact of such modifications on cholinesterase inhibition. mdpi.com

| Compound/Modification | Target | Activity (IC50 in µM) | SAR Implication |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | The combination of a thio-carbamate and specific chloro-substitutions leads to the most effective AChE inhibition in the series. |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | Large, aromatic N-substituents (diphenyl) can dramatically increase potency and selectivity for BChE, likely through enhanced interactions at peripheral sites. |

| N-methyl-N-phenyl carbamate derivatives | BChE | ~1.97 | Mixed alkyl-aryl substitution on the nitrogen can also lead to potent inhibition, demonstrating a tunable SAR. |

This table is for illustrative purposes and shows data for structurally related, but distinct, compounds to highlight general SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov For carbamate derivatives, QSAR models are developed to predict their inhibitory potency based on various molecular descriptors, such as electronic, steric, and lipophilic properties.

A typical binary QSAR approach might classify compounds as either "active" or "inactive" based on a predefined activity threshold. nih.gov For a series of compounds related to this compound, descriptors could include:

Electronic Descriptors : Hammett constants (σ) for the substituent on the phenyl ring (e.g., Cl at the meta position) to quantify its electron-withdrawing or -donating effect.

Lipophilic Descriptors : The partition coefficient (logP) to model the compound's hydrophobicity, which affects its ability to reach a target in a biological system.

Steric Descriptors : Molar refractivity or Taft steric parameters to describe the size and shape of substituents on both the phenyl ring and the carbamate nitrogen.

These models, often built using statistical methods like partial least squares (PLS) or machine learning algorithms like support vector machines (SVM), can guide the synthesis of new derivatives by predicting which modifications are most likely to improve biological efficacy. nih.govnih.gov

Ligand-Protein Interaction Profiling and Selectivity Analysis

Understanding how this compound and its analogs bind to their protein targets at an atomic level is crucial for explaining their activity and selectivity. Molecular docking and other computational techniques are used to model these interactions. nih.gov

For carbamates that inhibit cholinesterases, the binding process involves the ligand entering the enzyme's active site gorge. mdpi.com

The carbamate group is positioned near the catalytic triad, specifically interacting with the key serine residue (e.g., Ser200 in AChE). The orientation must be precise for the carbamylation reaction to occur. mdpi.com

The 3-chlorophenyl group typically binds in a sub-pocket of the active site. Its interactions can be critical for selectivity between different enzymes, such as AChE and butyrylcholinesterase (BChE). For instance, the active site of BChE is larger and can accommodate bulkier substituents on the aromatic ring, a feature often exploited to design BChE-selective inhibitors. mdpi.com

Selectivity analysis often compares the inhibitory potency (e.g., IC50 values) against the primary target versus other related enzymes. For example, a compound showing a low IC50 for BChE and a high IC50 for AChE would be considered BChE-selective. This selectivity is governed by the subtle differences in the amino acid residues lining the active sites of the respective enzymes. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For carbamate (B1207046) derivatives, DFT calculations are frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. physchemres.org A study on aryl (trichloroacetyl)carbamate derivatives, for instance, utilized the B3LYP method with the 6-311++G** basis set to calculate spectroscopic data, showing excellent agreement with experimental results. physchemres.org

For a molecule like 2-Methoxyethyl (3-chlorophenyl)carbamate, DFT would typically be used to compute properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals. nih.gov These calculations help in understanding the molecule's reactivity and stability. For example, the analysis of Hirshfeld charges can reveal the electrophilic and nucleophilic sites within the molecule. nih.gov In a broader study of 178 carbamate-based compounds, DFT with the PBE exchange–correlation functional and the 6-311+G* basis set was used to optimize their 3D structures and calculate descriptors related to their chemical reactivity and toxicity. nih.gov

DFT is also a powerful tool for predicting electronic and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For a related compound, N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, the calculated HOMO-LUMO energy gap was found to be 3.5399 eV, indicating a reactive molecule. researchgate.net

Theoretical calculations of spectroscopic data, such as Infrared (IR), ¹H NMR, and ¹³C NMR spectra, can be performed using DFT. physchemres.org These theoretical spectra are often compared with experimental data to confirm the molecular structure. physchemres.org For a series of aryl (trichloroacetyl)carbamate derivatives, DFT calculations accurately predicted the vibrational frequencies and chemical shifts. physchemres.org Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, providing insights into the electronic transitions. scirp.org For 1-(4-chlorophenyl)-3-cyclopentyltriazene, the UV-visible spectrum was found to correspond to a HOMO → LUMO transition with a maximum absorption at 299.57 nm. scirp.org

Table 1: Illustrative Frontier Molecular Orbital Energies for a Carbamate Analog

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on typical values for related organic molecules, not specific experimental or calculated values for this compound.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. Carbamate derivatives are known to act as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

In a typical molecular docking study involving a carbamate ligand, the 3D structure of the ligand is placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.net The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of the binding. tandfonline.com For a series of carbamate-based AChE inhibitors, variants with biphenyl (B1667301) substituents showed the most favorable binding energies, ranging from -37.64 to -39.31 kJ mol⁻¹, due to π–π interactions with aromatic residues in the enzyme's active site. tandfonline.com

For this compound, docking simulations could be performed against various potential biological targets to explore its pharmacological potential. The results would provide insights into its possible mechanisms of action and guide the design of more potent analogs.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational changes and stability of a molecule or a ligand-protein complex over time. For carbamate derivatives, MD simulations can be used to investigate the stability of the binding pose predicted by molecular docking. tandfonline.com

In a study of carbamate-based AChE inhibitors, 14 ns MD simulations were performed to investigate the binding modes and conformational changes of the enzyme-ligand complexes. tandfonline.com Such simulations can reveal the flexibility of the ligand in the binding site and the dynamic nature of its interactions with the surrounding amino acid residues. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com For this compound, MD simulations could provide a deeper understanding of its conformational preferences and the stability of its interactions with potential biological targets.

Advanced Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. This technique partitions the crystal space into regions where the electron density of a pro-molecule (the sum of spherical atomic densities for the molecule) dominates the electron density of the pro-crystal (the sum of pro-molecules in the crystal). mdpi.com The resulting Hirshfeld surface provides a 3D picture of the molecular shape in the crystal and can be color-mapped to highlight different types of intermolecular contacts.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chlorophenyl Compound

| Interaction Type | Contribution (%) |

| H···H | 49.0 |

| H···C/C···H | 12.5 |

| H···Cl/Cl···H | 10.9 |

| H···S/S···H | 10.0 |

Source: Data from a study on N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide. researchgate.net

Emerging Research Applications and Perspectives

Development of Novel Bioactive Compounds

Organic carbamates are recognized for their structural role in numerous therapeutic agents and agricultural chemicals. nih.gov Their chemical stability and ability to permeate cell membranes make them valuable motifs in the design of new bioactive molecules. nih.govscielo.br The specific structure of 2-Methoxyethyl (3-chlorophenyl)carbamate, featuring a chlorinated aromatic ring and a methoxyethyl group, provides a unique scaffold for exploring diverse biological activities.

The carbamate (B1207046) functional group is a key structural component in many approved drugs, highlighting its importance in modern drug discovery and medicinal chemistry. nih.govnih.govnoaa.gov Carbamate derivatives have been investigated for a wide range of therapeutic applications, including treatments for cancer, epilepsy, and various infections. nih.gov

Researchers are exploring the potential of aromatic carbamates as neuroprotective agents. nih.gov Studies on related compounds have shown that certain carbamate derivatives can protect neurons from apoptosis (cell death) at nanomolar concentrations. nih.gov The mechanism of action for some neuroprotective carbamates involves enhancing autophagy and inducing anti-apoptotic proteins, which are critical pathways in managing neurodegenerative diseases. nih.gov The presence of a chlorine atom on the phenyl ring can influence the molecule's lipophilicity, potentially affecting its ability to cross the blood-brain barrier and interact with targets in the central nervous system. mdpi.com Given these precedents, this compound represents a candidate for investigation into potential neuroprotective or other therapeutic activities.

Carbamates have a long history of use in agriculture as effective insecticides, herbicides, and fungicides. scielo.brflvc.orgresearchgate.net Many carbamate pesticides function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to disruption of their nervous system. flvc.orginchem.org This mechanism is similar to that of organophosphate insecticides, but the inhibition by carbamates is typically reversible, which can be a desirable trait in terms of environmental persistence and non-target organism safety. flvc.orginchem.org

The N-phenyl carbamate structure is particularly relevant in this field. For instance, Isopropyl N-(3-chlorophenyl)carbamate, also known as Chlorpropham, has been widely used as a herbicide and a potato sprout inhibitor. researchgate.netnoaa.gov The structural similarity of this compound to such proven agrochemicals suggests its potential for development in this sector. Research into this compound could lead to new agrochemicals with potentially improved efficacy, selectivity, or environmental profiles. Some carbamates can be translocated within plants, making them effective as systemic treatments against pests. flvc.orgnih.gov

Contribution to Fundamental Chemical Biology and Medicinal Chemistry

Beyond direct applications, the study of specific molecules like this compound contributes significantly to our fundamental understanding of chemical biology and medicinal chemistry. Carbamates serve as valuable tools due to their resemblance to peptide bonds, making them excellent peptide bond surrogates in drug design. nih.gov This property is crucial for developing peptide-based drugs with improved stability and bioavailability. nih.gov

The carbamate group's chemical and proteolytic stability is a key attribute exploited in drug design. acs.org By synthesizing and studying the biological activity of a range of derivatives, including this compound, researchers can build detailed structure-activity relationship (SAR) models. These models are essential for rationally designing more potent and selective molecules, whether for therapeutic or agrochemical purposes. The exploration of such compounds helps to refine our understanding of how subtle changes in molecular structure—such as the substitution pattern on the phenyl ring or the nature of the alcohol moiety—affect interactions with biological targets.

Methodological Advances in Carbamate Research

Progress in the research of specific carbamates is intrinsically linked to advances in synthetic and analytical chemistry. The synthesis of novel carbamates like this compound relies on established and emerging chemical methodologies. General methods for carbamate synthesis often involve the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. acs.org

Recent advancements focus on developing more efficient, selective, and environmentally friendly synthetic routes. For example, the Knoevenagel condensation is a method used to synthesize related structures, such as 2-methoxyethyl phenylcyanoacrylates, which could be adapted for creating precursors or analogues of the target carbamate. chemrxiv.orgchemrxiv.org The development of new catalytic systems and the use of flow chemistry are also pushing the boundaries of what is possible in organic synthesis, allowing for the rapid generation of libraries of carbamate derivatives for high-throughput screening. These methodological improvements are crucial for accelerating the discovery and development of new bioactive carbamates.

Future Directions and Research Gaps in the Field of Methoxyethyl Chlorophenylcarbamates

While the broader class of carbamates is well-studied, significant research gaps exist for specific derivatives like this compound. The primary gap is the limited amount of publicly available data on its specific biological activities and potential applications.

Future research should be directed towards:

Systematic Biological Screening: A comprehensive evaluation of this compound against a wide range of biological targets is necessary. This includes screening for potential therapeutic effects (e.g., anticancer, antimicrobial, neuroprotective) and agrochemical properties (e.g., insecticidal, herbicidal, fungicidal).

Mechanism of Action Studies: For any identified biological activity, detailed studies are needed to elucidate the underlying mechanism of action. This would involve identifying the molecular targets and pathways affected by the compound.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogues of this compound would provide valuable SAR data. This would involve modifying the methoxyethyl side chain and altering the position or nature of the substituent on the phenyl ring to optimize activity and selectivity.

Toxicological and Environmental Profile: A thorough assessment of the compound's toxicity to mammalian systems and its environmental fate (e.g., persistence, bioaccumulation, degradation products) is crucial for determining its viability as a commercial product. The degradation product of the related compound Chlorpropham, 3-chloroaniline, has raised environmental and health concerns, highlighting the importance of such studies. researchgate.net

Addressing these research gaps will be essential to fully understand and unlock the potential of this compound and related compounds in science and industry.

Interactive Data Table: Properties of Related Carbamate Compounds

The following table provides data on structurally related carbamate compounds to offer context for the potential properties of this compound. Note that data for the specific subject compound is not widely available.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application/Use |

| Isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham) | C10H12ClNO2 | 213.66 | Herbicide, Sprout Inhibitor |

| 2-Chloroethyl (3-chlorophenyl)carbamate | C9H9Cl2NO2 | 234.08 | Chemical Intermediate |

| 4-Chlorophenyl N-methylcarbamate | C8H8ClNO2 | 185.61 | Insecticide |

| 2-Methoxyethyl N-(3-aminophenyl)carbamate | C10H14N2O3 | 210.23 | Research Chemical |

Q & A

Basic Research Question

- NMR : H NMR should show a singlet for the methoxyethyl OCH group (~δ 3.3 ppm) and aromatic protons from the 3-chlorophenyl ring (δ 7.2–7.5 ppm). C NMR confirms the carbamate carbonyl (~δ 155 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases like acetonitrile/water (70:30) resolve carbamate derivatives effectively.

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 243.1 (calculated for CHClNO) .

What strategies resolve contradictions in reported bioactivity data for 3-chlorophenyl carbamates, such as cholinesterase inhibition?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:

- Standardized Assays : Use recombinant human acetylcholinesterase (AChE) with consistent substrate (acetylthiocholine) and inhibitor concentrations.

- SAR Analysis : Compare substituent effects (e.g., methoxyethyl vs. isopropyl groups) using docking simulations (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonding with Tyr337 in AChE). Studies on analogous compounds show methoxy groups enhance solubility but may reduce binding affinity compared to bulkier substituents .

How does the alkoxy group (e.g., methoxyethyl vs. isopropyl) in 3-chlorophenyl carbamates influence pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : Methoxyethyl derivatives (logP ~1.8) exhibit higher aqueous solubility than isopropyl analogs (logP ~3.2), impacting bioavailability.

- Metabolic Stability : In vitro liver microsome assays (human/rat) reveal methoxyethyl groups undergo slower oxidative metabolism (CYP3A4) compared to isopropyl chains.

- Computational Modeling : QSAR models using Molinspiration descriptors highlight the methoxyethyl group’s role in reducing plasma protein binding (%PPB <85%) .

What environmental exposure controls are critical when handling this compound in laboratory settings?

Basic Research Question

- Containment : Use fume hoods with particulate filters (EN 143 standards) to prevent inhalation.

- Waste Management : Avoid drainage contamination; collect waste in sealed containers for incineration.

- Skin Protection : Apply barrier creams and wear nitrile gloves to minimize dermal absorption. Post-handling, wash with pH-neutral soap to remove residues .

How can researchers validate the stability of this compound under varying storage conditions?

Advanced Research Question

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Common degradants include 3-chloroaniline (hydrolysis product).

- Light Sensitivity : UV irradiation (254 nm, 48 hours) induces photodegradation; use amber glass vials for long-term storage.

- pH Stability : The compound remains stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under alkaline conditions (pH >10) .

What computational tools are effective for predicting the environmental fate of 3-chlorophenyl carbamate derivatives?

Advanced Research Question

- EPI Suite : Estimates biodegradation (BIOWIN model) and bioaccumulation (BCFBAF) potential. Methoxyethyl derivatives show moderate persistence (t ~30 days in soil).

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (K).

- Ecotoxicity : Use ECOSAR to model acute toxicity to aquatic organisms (e.g., Daphnia magna LC ~5 mg/L) .

How do structural modifications at the carbamate nitrogen impact the herbicidal activity of 3-chlorophenyl carbamates?

Advanced Research Question

- Substituent Effects : N-methylation reduces phytotoxicity, while bulkier groups (e.g., benzyl) enhance pre-emergent herbicidal activity.

- Field Trials : Compare inhibition of Amaranthus retroflexus germination (ED values) between methoxyethyl and chlorobutynyl analogs (e.g., Barban, ED = 0.5 kg/ha).

- Mode of Action : Radiolabeled C-carbamate studies show disruption of microtubule assembly in root meristems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.